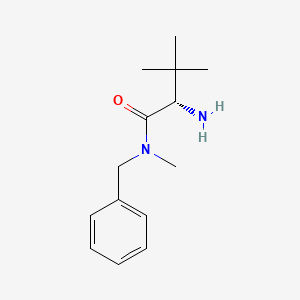

(S)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide

説明

(S)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide is a chiral amide compound with a specific stereochemistry It is characterized by the presence of an amino group, a benzyl group, and a trimethylbutanamide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3,3-dimethylbutanoic acid and benzylamine.

Amide Bond Formation: The key step involves the formation of the amide bond between the amino acid and benzylamine. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and reduce production costs.

化学反応の分析

Organocatalytic Enantioselective Additions

This compound serves as a precursor for chiral organocatalysts. When functionalized with a triphenylsilyl-protected hydroxybenzyl group, it forms highly efficient aminophenol catalysts. Key applications include:

The Hoveyda lab demonstrated that the bulky triphenylsilyl group enhances stereocontrol through steric and electronic effects, enabling catalytic enantioselective additions to fluoroketones via electrostatic interactions .

Thiourea-Mediated Asymmetric Catalysis

Derivatives of this compound act as bifunctional thiourea catalysts for stereoselective indole alkylation. A representative transformation involves:

Reaction:

5-Arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones + Indole

→ 2,2-Dimethyl-5-(aryl(1H-indol-3-yl)methyl)-1,3-dioxane-4,6-diones

Mechanism:

-

Dual activation via (a) hydrogen bonding between the thiourea moiety and the electrophilic carbonyl, and (b) π-stacking between the benzyl group and indole .

-

Stereoselectivity: 88–96% ee under optimized conditions (DCM, –20°C, 10 mol% catalyst) .

Side Reaction: Intramolecular cyclization of the catalyst under basic conditions produces (S)-3-benzyl-5-(tert-butyl)-2-thioxoimidazolidin-4-one as a byproduct .

Coupling Reactions

The primary amine group undergoes selective coupling with electrophiles:

Isocyanate Coupling

Reaction with aryl isocyanates yields thiourea derivatives:

text(S)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide + Ar-NCO → (S)-2-(3-Arylthioureido)-N-benzyl-N,3,3-trimethylbutanamide

Conditions:

Peptide Bond Formation

Used in solid-phase synthesis of β-turn mimetics:

textBoc-protected derivative + Fmoc-amino acids → Peptide analogs via EDC/HOBt activation

Key Data:

HCl-Mediated Deprotection

Removal of Boc groups generates reactive ammonium intermediates:

texttert-Butyl (S)-{1-[benzyl(methyl)amino]-3,3-dimethyl-1-oxobutan-2-yl}carbamate + HCl → this compound hydrochloride

Conditions:

Intramolecular Cyclization

Under basic conditions, the compound forms five-membered rings:

text(S)-N-benzyl-2-isocyanato-N,3,3-trimethylbutanamide → (S)-3-benzyl-5-(tert-butyl)-2-thioxoimidazolidin-4-one

Mechanism: Nucleophilic attack by the thioureido nitrogen on the amide carbonyl .

Comparative Reactivity of Structural Analogs

Stability and Handling

This compound’s versatility in asymmetric synthesis and peptide chemistry makes it invaluable for developing chiral pharmaceuticals and functional materials. Future research directions include optimizing its recyclability in organocatalysis and expanding its substrate scope.

科学的研究の応用

Medicinal Chemistry

(S)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide has been studied for its potential biological activities:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes, which could be beneficial in drug development for diseases where enzyme activity is a critical factor.

- Receptor Modulation : Its structural features allow it to interact with various receptors, potentially influencing metabolic pathways and offering therapeutic benefits against conditions like cancer and metabolic disorders .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis:

- Building Block for Complex Molecules : It can be used to synthesize more complex molecules through various chemical reactions, including amide formation and nucleophilic substitution.

- Chiral Synthesis : The (S) configuration is crucial for developing chiral drugs that require specific stereochemistry for optimal biological activity.

Biochemical Studies

In biochemical research, this compound is employed to investigate:

- Metabolic Pathways : It aids in understanding how certain pathways are regulated by amino acid derivatives and their interactions with enzymes.

- Protein Interactions : The compound's ability to bind to proteins makes it useful for studying protein-ligand interactions and the effects of modifications on protein function.

作用機序

The mechanism of action of (S)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action.

類似化合物との比較

Similar Compounds

®-2-Amino-N-benzyl-N,3,3-trimethylbutanamide: The enantiomer of the compound with opposite stereochemistry.

N-Benzyl-3,3-dimethylbutanamide: A similar compound lacking the amino group.

N-Benzyl-2-amino-3,3-dimethylbutanamide: A structural isomer with different positioning of functional groups.

Uniqueness

(S)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide is unique due to its specific stereochemistry, which can impart distinct biological activity and selectivity compared to its enantiomers and structural isomers

生物活性

(S)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide is a chiral compound recognized for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 234.34 g/mol

- Functional Groups : Amide, benzyl group, and branched alkyl chain.

The stereochemistry of the compound significantly influences its pharmacological properties and interactions with biological targets. The presence of the benzyl group enhances its reactivity and potential therapeutic applications.

This compound exhibits various biological activities through its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Modulation : The compound may act as an enzyme inhibitor or activator by binding to the active sites of enzymes, thereby modulating their activity.

- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

- Biochemical Assays : It has been investigated for its potential as a ligand in biochemical assays to study enzyme-substrate interactions.

Biological Activities

Research indicates that this compound has shown promise in several areas:

- Anticonvulsant Activity : Analogues of related compounds have demonstrated anticonvulsant properties in animal models. The structure-activity relationship studies suggest that modifications at specific sites can enhance efficacy against seizures .

- Potential Therapeutic Applications : Its unique structural features suggest possible applications in treating various diseases, particularly as an intermediate in drug synthesis.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have indicated that:

- The hydrocarbon moiety at the C(2)-carbon is critical for enhancing anticonvulsant activity.

- Variations in substituents on the benzyl group can significantly affect the compound's efficacy and selectivity .

Case Studies

- Anticonvulsant Efficacy :

- Biochemical Probes :

- Investigations into the use of this compound as a biochemical probe revealed its potential in studying enzyme interactions and metabolic pathways. This highlights its utility in drug discovery and development.

特性

IUPAC Name |

(2S)-2-amino-N-benzyl-N,3,3-trimethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-14(2,3)12(15)13(17)16(4)10-11-8-6-5-7-9-11/h5-9,12H,10,15H2,1-4H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJOYZVWYQVWSP-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。